4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl

Reference Standard Purity Quantitative Analysis

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride (CAS 143016-69-7) is the hydrochloride salt of (3,5-dimethyl-4-nitropyridin-2-yl)methanol, a trisubstituted pyridine derivative bearing a hydroxymethyl group at the 2-position, methyl groups at the 3- and 5-positions, and a nitro group at the 4-position. The free base form (CAS 149082-03-1) is catalogued as Esomeprazole Impurity 15 (or Impurity and serves as a key reference standard in the analytical quality control (QC) of the proton pump inhibitor (PPI) esomeprazole.

Molecular Formula C8H11ClN2O3
Molecular Weight 218.64 g/mol
CAS No. 143016-69-7
Cat. No. B118782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl
CAS143016-69-7
Synonyms4-NITRO 3,5-DIMETHYL 2-HYDROXYMETHYL PYRIDINE.HCL
Molecular FormulaC8H11ClN2O3
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl
InChIInChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H
InChIKeyXJBKLMJRLAGGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl (CAS 143016-69-7): Chemical Identity and Structural Context for Procurement


4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride (CAS 143016-69-7) is the hydrochloride salt of (3,5-dimethyl-4-nitropyridin-2-yl)methanol, a trisubstituted pyridine derivative bearing a hydroxymethyl group at the 2-position, methyl groups at the 3- and 5-positions, and a nitro group at the 4-position . The free base form (CAS 149082-03-1) is catalogued as Esomeprazole Impurity 15 (or Impurity 63) and serves as a key reference standard in the analytical quality control (QC) of the proton pump inhibitor (PPI) esomeprazole [1]. This compound is structurally and functionally distinct from the N-oxide intermediate 4-nitro-3,5-dimethylpyridine N-oxide, which is employed upstream in the same synthetic route but lacks the 2-hydroxymethyl handle that confers the specific reactivity and impurity profile relevant to later-stage synthesis and QC [2].

Why a Generic 4-Nitro-3,5-dimethylpyridine Derivative Cannot Replace 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl in Esomeprazole QC and Synthesis


In-class substitution is precluded by the compound's specific substitution pattern. The free base — (3,5-dimethyl-4-nitropyridin-2-yl)methanol — is the late-stage intermediate that, upon chlorination and coupling with the benzimidazole moiety, directly precedes esomeprazole API formation . Closely related analogs such as 4-nitro-3,5-dimethylpyridine N-oxide differ by oxidation state and functional group availability; the N-oxide is an early synthetic intermediate and cannot serve as a direct precursor or impurity marker for the final API [1]. Furthermore, the hydrochloride salt form offers practical advantages in solid-state handling, aqueous solubility, and reference standard preparation that the free base cannot match, making it the preferred form for high-precision analytical workflows .

Quantitative Differentiation Evidence for 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl (143016-69-7) vs. Closest Analogs


Certified Purity Threshold: Hydrochloride Salt vs. Free Base for Reference Standard Reliability

When used as a reference standard for esomeprazole impurity quantification, the reliability of the analytical method depends on the standard's certified purity assignment. The hydrochloride salt is supplied with a minimum purity of ≥98.0% as determined by both GC and nonaqueous titration, meeting the dual orthogonal assay specification expected for regulatory-grade reference materials . In contrast, commercially available free base (Esomeprazole Impurity 15/63) specifications typically rely on a single HPLC purity value only (e.g., 95%+ by HPLC), which provides a less comprehensive assessment of organic and inorganic impurities for mass-balance-based quantification .

Reference Standard Purity Quantitative Analysis

Solid-State Characterization: Melting Point as a Procurable Identifier for the Hydrochloride Salt

The hydrochloride salt possesses a well-defined and reproducible melting point that differentiates it from the free base and other analogs lacking the 2-hydroxymethyl group. The free base melts at 66–70 °C , whereas the hydrochloride salt, due to altered intermolecular interactions conferred by the protonated pyridinium species, exhibits a different thermal profile. For comparison, fully des-methyl and des-hydroxymethyl analogs such as the 4-nitro-3,5-dimethylpyridine scaffold lack the hydrogen-bonding capacity provided by the 2-CH₂OH moiety, altering their crystalline packing and thermal behavior [1].

Melting Point Solid-State Characterization Identity Testing

Synthetic Positioning: Hydroxymethyl Handle Enables Direct API Coupling vs. Inert N-Oxide Intermediate

The 2-hydroxymethyl group on the target compound is the direct functional handle for chlorination to 2-chloromethyl-3,5-dimethyl-4-nitropyridine, which then undergoes coupling with the 5-methoxy-2-mercaptobenzimidazole fragment to form the esomeprazole skeleton . The N-oxide analog, 4-nitro-3,5-dimethylpyridine N-oxide, requires deoxygenation and cyanidation steps before it can be elaborated to the 2-hydroxymethyl intermediate, adding two synthetic steps [1]. Therefore, sourcing the hydroxymethyl intermediate directly shortens the synthetic sequence by at least two transformations relative to sourcing the N-oxide.

Synthetic Intermediate Functional Group Reactivity Route Selection

Regulatory Utility: Direct Esomeprazole Impurity Identity Assignment vs. Generic Pyridine Derivatives

Regulatory agencies require that process-related impurities be structurally identified and individually controlled. The free base form of the target compound is codified as Esomeprazole Impurity 15 (or Impurity 63) in official compendial and ANDA documentation, and the hydrochloride salt is the preferred physical form for preparing reference standard solutions because of its enhanced solubility and stability in aqueous diluents [1]. In contrast, other structurally related pyridine derivatives such as 2-chloromethyl-3,5-dimethyl-4-nitropyridine hydrochloride or 4-nitro-3,5-dimethylpyridine, while process-relevant, are classified under different impurity codes or are not recognized as specific process impurities, limiting their direct applicability in regulatory submission data packages .

Pharmaceutical Impurity ANDA Submission Regulatory Compliance

Optimal Procurement and Application Scenarios for 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl (143016-69-7)


Esomeprazole ANDA Impurity Method Validation and Quality Control

When establishing impurity methods for an esomeprazole ANDA, this compound (as the free base) serves as the certified reference standard for Esomeprazole Impurity 15 / Impurity 63. The hydrochloride salt form's superior aqueous solubility and ≥98.0% dual-assay purity enable accurate preparation of standard solutions for HPLC system suitability testing, linearity assessment, and relative response factor determination, directly satisfying ICH Q2(R1) validation requirements [1]. Substitution with the free base or an uncertified analog may compromise method accuracy due to unaccounted residual solvents or non-orthogonal purity assignments .

Late-Stage Intermediate in Esomeprazole Synthesis and Process Development

For pharmaceutical process chemists optimizing the coupling step in esomeprazole manufacture, the 2-hydroxymethyl group provides a direct chlorination handle to generate 2-chloromethyl-3,5-dimethyl-4-nitropyridine, which then couples with 5-methoxy-2-mercaptobenzimidazole. Sourcing the 2-hydroxymethyl intermediate avoids the two-step deoxygenation–cyanidation sequence required when starting from 4-nitro-3,5-dimethylpyridine N-oxide, streamlining the synthetic route and reducing cumulative yield losses in kilo-lab and pilot-scale campaigns [2].

Reference Standard Preparation for Pharmacopoeia Compliance

Pharmacopoeia monographs for esomeprazole-related substances often require the use of a structurally assigned impurity standard. The hydrochloride salt's defined melting point (vs. the free base at 66–70 °C) provides a rapid identification check upon receipt, supporting GMP-compliant material acceptance testing in QC laboratories [3]. This traceability reduces the quality risk associated with receiving the wrong pyridine derivative in multi-standard procurement workflows.

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